molecular formula C11H12N2O3S B11811364 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide

5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide

Cat. No.: B11811364
M. Wt: 252.29 g/mol
InChI Key: DMGLYWYXVRFJKG-UHFFFAOYSA-N
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Description

5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide (CAS 1263215-28-6) is a benzo[b]thiophene derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a carbohydrazide functional group, making it a versatile building block or intermediate for the synthesis of novel bioactive molecules. The benzo[b]thiophene core structure is a privileged scaffold in drug discovery. Recent research highlights the potential of such compounds, particularly in the development of antimicrobial agents. Studies on structurally similar benzo[b]thiophene acylhydrazones have identified potent hits against multidrug-resistant Staphylococcus aureus (MRSA), demonstrating minimal inhibitory concentrations (MIC) as low as 4 µg/mL . This positions this compound as a highly valuable precursor for developing new antibiotics to address the global challenge of antimicrobial resistance (AMR) . Beyond antimicrobial applications, the 4,7-dimethoxy-substituted benzo[b]thiophene motif is a recognized pharmacophore in neuroscience research. It serves as a key structural component in the synthesis of conformationally restricted arylpiperazine derivatives, which are investigated as high-affinity ligands for the 5-HT 1A serotonin receptor . These ligands are crucial for studying and developing potential treatments for central nervous system disorders such as depression, anxiety, and aggression . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. CAS Number: 1263215-28-6 Molecular Formula: C 11 H 12 N 2 O 3 S Molecular Weight: 252.29 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

5,6-dimethoxy-1-benzothiophene-2-carbohydrazide

InChI

InChI=1S/C11H12N2O3S/c1-15-7-3-6-4-10(11(14)13-12)17-9(6)5-8(7)16-2/h3-5H,12H2,1-2H3,(H,13,14)

InChI Key

DMGLYWYXVRFJKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(S2)C(=O)NN)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Substituted Benzaldehydes

A key precursor, ethyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate , is synthesized by reacting 4,5-dimethoxy-2-fluorobenzaldehyde with ethyl thioglycolate under basic conditions. The reaction proceeds via nucleophilic aromatic substitution and cyclization.

Representative Procedure:

  • Reagents :

    • 4,5-Dimethoxy-2-fluorobenzaldehyde (1 eq.)

    • Ethyl thioglycolate (1.1 eq.)

    • Triethylamine (3 eq.) or K₂CO₃ (1.1 eq.)

    • Solvent: DMSO or DMF (anhydrous)

  • Conditions :

    • Inert atmosphere (N₂), 60–80°C for 2–24 hours.

    • Post-reaction, the mixture is poured into ice/water, and the precipitated solid is filtered and dried.

Key Data :

ParameterValue
Yield70–85%
Purity (HPLC)>95%

This step establishes the dimethoxy-substituted benzo[b]thiophene backbone, critical for subsequent functionalization.

Hydrazinolysis of the Ester Intermediate

The ester group at position 2 of the benzo[b]thiophene is converted to a carbohydrazide via hydrazine hydrate treatment.

Direct Hydrazinolysis

A solvent-free method from a Chinese patent (CN103408454A) offers a high-yielding, scalable approach.

Procedure:

  • Reagents :

    • Ethyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate (1 eq.)

    • Hydrazine hydrate (1.2–2 eq.)

  • Conditions :

    • Reflux at 80–100°C for 0.5–2 hours.

    • Reactive distillation removes ethanol and water, driving the reaction to completion.

    • Product isolation via vacuum distillation yields the carbohydrazide.

Key Data :

ParameterValue
Yield≥90%
Reaction Time1–2 hours

Alternative Route via Carboxylic Acid Intermediate

For sensitive substrates, a two-step protocol involving ester hydrolysis followed by hydrazide formation is employed.

Step 1: Hydrolysis to Carboxylic Acid

  • Reagents : NaOH (2 eq.), ethanol.

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 85–90%.

Step 2: Hydrazide Formation

  • Reagents :

    • Benzo[b]thiophene-2-carboxylic acid (1.1 eq.)

    • tert-Butyl carbazate (1 eq.)

    • DCC (1.2 eq.), DMAP (0.13 eq.) in DCM.

  • Conditions : 0°C to room temperature, 24 hours.

  • Deprotection : TFA in DCM removes the Boc group, yielding the free carbohydrazide.

Key Data :

ParameterValue
Overall Yield65–75%
Purity>98%

Comparative Analysis of Methods

MethodAdvantagesLimitations
Direct HydrazinolysisHigh yield (≥90%), solvent-free, scalableRequires high-purity ester starting material
Acid IntermediateSuitable for sensitive substratesLonger reaction time, lower yield

Critical Reaction Parameters

Solvent and Base Selection

  • DMSO vs. DMF : DMSO enhances cyclization kinetics but may cause side reactions; DMF offers better control for electron-deficient aldehydes.

  • Base : Triethylamine facilitates faster reactions, while K₂CO₃ is preferable for moisture-sensitive conditions.

Hydrazine Stoichiometry

Excess hydrazine (>1.2 eq.) ensures complete conversion but complicates purification. The patent method optimizes this by distilling off excess reagent.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.8 (s, 1H, thiophene-H), 6.9 (s, 1H, aromatic-H), 3.8 (s, 6H, OCH₃).

  • IR (KBr) : 1660 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms ≥98% purity for pharmaceutical applications.

Industrial Scalability Considerations

The solvent-free hydrazinolysis method is preferred for large-scale production due to:

  • Reduced Waste : No solvent recovery needed.

  • Energy Efficiency : Shorter reaction time (1–2 hours vs. 12–24 hours).

  • Safety : Minimal handling of toxic reagents (e.g., DCC).

Emerging Methodologies

Microwave-assisted synthesis (e.g., 4-minute irradiation) shows promise for accelerating cyclocondensation but requires optimization for dimethoxy substrates.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide is its potential as an antibacterial agent. Research has demonstrated that derivatives of benzo[b]thiophene compounds exhibit notable activity against resistant strains of bacteria, including Staphylococcus aureus.

  • Case Study : A study synthesized a series of benzo[b]thiophene-2-carbohydrazides and evaluated their antibacterial properties. Among them, the compound (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a minimum inhibitory concentration (MIC) of 4 µg/mL against multiple S. aureus strains, including methicillin-resistant strains. This indicates that modifications to the benzo[b]thiophene structure can enhance antibacterial efficacy while maintaining low cytotoxicity to human cells .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex organic molecules.

  • Synthesis Pathways : The compound can be synthesized through various methods involving the reaction of benzo[b]thiophene derivatives with hydrazine derivatives. For instance, the reaction of benzo[b]thiophene-2-carboxylic acid with hydrazine yields the corresponding carbohydrazide . This synthetic route allows for the introduction of different substituents on the aromatic ring, facilitating the exploration of structure-activity relationships.

Peptide Synthesis

Another significant application is in peptide synthesis, where this compound can be utilized as an amino acid protecting group.

  • Amino Acid Protection : The compound has been explored as a protecting group for amino acids during peptide synthesis. Its ability to form stable linkages with amino groups makes it suitable for protecting reactive sites during chemical reactions . This application is crucial in developing complex peptides and proteins for therapeutic uses.

Chemical Diversification

The structural diversity offered by this compound enables researchers to create libraries of compounds for screening against various biological targets.

  • Library Development : By modifying the functional groups attached to the benzo[b]thiophene core, researchers can generate a wide range of derivatives that can be screened for biological activity. This approach is particularly useful in drug discovery processes where identifying lead compounds is essential .

Data Summary

Application AreaDescriptionKey Findings
Antibacterial ActivityEffective against resistant Staphylococcus aureus strainsMIC = 4 µg/mL for specific derivatives
Organic SynthesisIntermediate for synthesizing complex organic compoundsVersatile synthetic pathways available
Peptide SynthesisUsed as an amino acid protecting groupFacilitates stable peptide formation
Chemical DiversificationEnables creation of diverse compound libraries for biological screeningSupports drug discovery efforts

Mechanism of Action

The mechanism of action of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its methoxy groups may enhance its binding affinity to certain receptors, modulating their function.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzo[b]thiophene-2-carbohydrazide Derivatives

Compound Substituents Key Properties References
5,6-Dimethoxy derivative 5,6-OCH₃ Enhanced electron density; potential for H-bonding and π-stacking interactions Inferred
6-Chloro derivative (II.b) 6-Cl, N’-pyridinylmethylene High anti-staphylococcal activity (MIC = 4 µg/mL); low cytotoxicity
4,7-Dimethoxy derivative 4,7-OCH₃ (propanone/propanol) Modified pharmacokinetics; used in neuroprotective and antitumor studies
Thiophene-2-carbohydrazide No substituents Kinetically favored amide tautomer; DNA-docking capability
3-Chloro-6-methoxy derivative 3-Cl, 6-OCH₃ Intermediate for Schiff base synthesis; antioxidant activity

Key Observations :

  • Substituent Position : The 5,6-dimethoxy substitution likely improves solubility compared to halogenated analogs (e.g., 6-Cl or 6-F derivatives) due to increased polarity . In contrast, 4,7-dimethoxy derivatives () exhibit distinct electronic effects, influencing their interactions with enzymes like acetylcholinesterase .
  • Tautomerization : Similar to thiophene-2-carbohydrazide (), the 5,6-dimethoxy derivative may undergo prototropic tautomerization, affecting its binding to biological targets .

Key Findings :

  • Antimicrobial Efficacy : The 6-chloro derivative (II.b) outperforms other analogs in antimicrobial activity, suggesting that electron-withdrawing groups (Cl/F) enhance target binding . The 5,6-dimethoxy derivative’s activity remains speculative but could be optimized for broader-spectrum applications.
  • Antioxidant Potential: Thiophene-2-carbohydrazide derivatives with methoxy or methylenedioxy substituents (e.g., compound 1b in ) show moderate to high antioxidant activity, mediated by electron-donating groups .

Biological Activity

5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}N2_2O3_3S, with a molecular weight of approximately 268.30 g/mol. Its unique structure features a benzo[b]thiophene core with methoxy groups at the 5 and 6 positions and a carbohydrazide functional group at the 2 position. The presence of methoxy groups enhances its lipophilicity, which may contribute to its biological efficacy.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties, particularly against drug-resistant strains of bacteria such as Staphylococcus aureus. A study showed that derivatives of benzo[b]thiophene structures can inhibit the growth of these resistant strains, highlighting the potential of this compound in addressing antibiotic resistance .

Case Study: Staphylococcus aureus Inhibition

In a comparative study of various benzo[b]thiophene derivatives, this compound was found to have a minimum inhibitory concentration (MIC) that effectively suppressed the growth of multiple strains of S. aureus. The study also noted that the compound's structural features significantly influenced its antibacterial activity .

Antifungal and Anticancer Properties

The compound's antifungal activity has also been evaluated, with promising results against various fungal strains. Additionally, preliminary studies suggest potential anticancer properties, as derivatives have shown cytotoxic effects on cancer cell lines. The mechanism behind this activity may involve the interaction with cellular targets that are crucial for cancer cell survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications to the benzo[b]thiophene core can significantly impact biological activity. For instance, compounds with different substituents at various positions were synthesized and tested for their antibacterial and anticancer activities. The presence of methoxy groups at specific positions was found to enhance both lipophilicity and biological efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compound Two methoxy groupsAntibacterial, antifungalEnhanced lipophilicity increases bioavailability
Benzo[b]thiophene-2-carbohydrazide Lacks methoxy groupsAntibacterialSimpler structure may lead to different activity profiles
5-Methoxybenzo[b]thiophene-2-carbohydrazide One methoxy groupAntifungalPotentially less lipophilic than dimethoxy variant
6-Fluorobenzo[b]thiophene-2-carbohydrazide Fluorine substitutionAnticancerFluorine may enhance metabolic stability but alter solubility

Q & A

Q. What are the optimized synthetic routes for 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide, and how is purity ensured?

A microwave-assisted eco-synthetic method is widely used. Methyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate (1.0 mmol) reacts with hydrazine monohydrate (5.0 mmol) in methanol under microwave irradiation (1500 W, 5 min), yielding 86.7% product. The reaction avoids side products due to controlled solvent reflux and rapid cooling . Purity is confirmed via EI-MS (m/z 143.2 [M+ + 1]) and CHN elemental analysis (C, H, N within ±0.2% of theoretical values) .

Q. How is the crystal structure of this compound characterized?

Single-crystal XRD analysis reveals a monoclinic system (space group P2₁/c) with four molecules per unit cell (Z = 4). Bond lengths (e.g., C=O: 1.231 Å, C–N: 1.356 Å) and dihedral angles (e.g., 170.9° between amide H and carbonyl O) confirm the endo-isomer configuration. SHELXL/SHELXS software refines the structure, resolving hydrogen-bonding interactions (N–H⋯O, ~2.8–3.1 Å) critical for lattice stability .

Q. What spectroscopic techniques validate the compound’s structural and electronic properties?

  • IR : Strong bands at 1660 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N–H stretch).
  • NMR : ¹H NMR shows singlet peaks for methoxy groups (δ 3.93–4.00 ppm) and aromatic protons (δ 7.17–7.30 ppm).
  • UV-Vis : TD-DFT/B3LYP calculations predict λmax at 280–310 nm, consistent with π→π* transitions .

Advanced Research Questions

Q. How does amide-imidic tautomerization occur, and what computational methods model this process?

The endo-amide isomer undergoes prototropic tautomerization to (Z)-thiophene-2-carbohydrazonic acid via intramolecular proton transfer. DFT/B3LYP/6-311G(d,p) calculations identify a transition state (ΔG<sup>‡</sup> ~18–22 kcal/mol) using the QST2 method. The endo isomer is kinetically favored, while the exo form is thermodynamically unstable due to steric hindrance .

Q. What thermal decomposition kinetics govern this compound?

Non-isothermal thermogravimetric (TG) analysis applies Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models. Activation energy (Ea) ranges from 120–150 kJ/mol, indicating a multi-step decomposition mechanism. FWO equation:

ln(βTα2)=EaRTα+constant\ln\left(\frac{\beta}{T_\alpha^2}\right) = -\frac{E_a}{RT_\alpha} + \text{constant}

where β = heating rate, Tα = temperature at conversion α .

Q. How do intermolecular interactions influence crystal packing?

Hirshfeld surface analysis (HSA) and molecular electrostatic potential (MEP) maps reveal dominant N–H⋯O (40%) and C–H⋯S (25%) interactions. CrystalExplorer software correlates these with XRD-packing data, showing layered stacking along the b-axis .

Q. What insights do molecular docking studies provide into biological activity?

AutoDock 4.2 simulations dock the compound against 1BNA DNA, showing minor groove binding (ΔG = -7.2 kcal/mol). Antiproliferative assays (e.g., against HCT-116 colon cancer cells) reveal IC50 values of 12–18 μM, linked to TGF-β2 and VEGFR2 inhibition via π-π stacking and hydrogen bonding .

Q. How do electronic properties (HOMO-LUMO, DOS) correlate with reactivity?

DFT/B3LYP calculations show HOMO (-6.32 eV) localized on the thiophene ring and LUMO (-2.15 eV) on the carbohydrazide group. A narrow bandgap (4.17 eV) suggests high polarizability, supported by DOS plots showing π-orbital contributions near the Fermi level .

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